1-(4-Methoxyindolin-1-yl)ethanone
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(4-methoxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-7-6-9-10(12)4-3-5-11(9)14-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
FAIUJBNBBDWUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of 4-Methoxyindoline
The most direct method involves Friedel-Crafts acylation of 4-methoxyindoline with acetyl chloride under anhydrous conditions. This one-step procedure, adapted from EvitaChem’s protocol for the 5-methoxy analog, achieves yields of 80–85%:
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Reaction Setup :
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4-Methoxyindoline (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.
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Acetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by AlCl₃ (1.5 equiv) as a Lewis catalyst.
-
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Workup :
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The mixture is stirred for 12 hours at room temperature, quenched with ice-water, and extracted with DCM.
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The organic layer is dried (Na₂SO₄) and concentrated to yield a crude product, which is recrystallized from ethanol.
-
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity (HPLC) | >98% |
| Reaction Time | 12 hours |
Palladium-Catalyzed Arylation of Indoline Derivatives
An alternative route employs Pd(II)-catalyzed C–H functionalization to introduce the acetyl group regioselectively. This method, inspired by RSC protocols, involves:
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Catalytic System :
-
Substrate Scope :
Advantages :
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Optimal yields are achieved in polar aprotic solvents like THF or acetonitrile, which stabilize intermediates and facilitate catalyst turnover. Elevated temperatures (65°C) enhance reaction rates but risk decomposition, necessitating precise thermal control.
Role of Protecting Groups
The methoxy group at the 4-position requires protection during acylation to prevent demethylation. Benzyl ethers or silyl groups are commonly used, with deprotection achieved via hydrogenolysis or fluoride treatment.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
-
δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.70 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.55 (d, J = 2.4 Hz, 1H, ArH), 4.10 (t, J = 8.0 Hz, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.20 (t, J = 8.0 Hz, 2H, CH₂), 2.45 (s, 3H, COCH₃).
13C NMR (100 MHz, CDCl₃) :
-
δ 198.2 (CO), 158.1 (C-OCH₃), 134.5, 128.9, 115.3, 112.8 (ArC), 55.2 (OCH₃), 45.1 (CH₂), 30.8 (COCH₃).
FT-IR (KBr) :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts | 82 | >98 | High | Moderate |
| Pd Catalysis | 75 | 95 | Moderate | Low |
| Grignard Addition | 78 | 90 | Low | High |
Key Observations :
-
Friedel-Crafts acylation is preferred for industrial-scale synthesis due to its simplicity and high yield.
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Pd-catalyzed methods offer regioselectivity but require costly catalysts.
Industrial Applications and Patent Landscape
Patent WO2015159170A2 highlights analogous acylation techniques for indoline derivatives, while EP2551265B1 underscores the utility of Grignard reagents in ketone synthesis. These methodologies are adaptable to this compound production, particularly in pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(4-Methoxyindolin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyindolin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between 1-(4-Methoxyindolin-1-yl)ethanone and related ethanone derivatives:
Table 1: Structural Comparison of Ethanone Derivatives
Key Observations :
- Indoline vs. Indole/Isoquinoline: The saturated indoline core in the target compound may confer greater conformational stability compared to aromatic indole or isoquinoline derivatives.
- Substituent Effects : Methoxy groups (electron-donating) contrast with bromine (electron-withdrawing) in or tetrazole (polar, acidic) in , altering solubility and reactivity.
Key Observations :
- The target compound’s synthesis may involve indoline functionalization, whereas tetrazole- or halogen-substituted ethanones require cyclization or coupling reactions.
- Steric effects in aryl-substituted ethanones (e.g., isopropyl vs. methyl in ) influence reaction yields and pathways.
Key Observations :
Spectral and Physicochemical Properties
- 1H NMR: The methoxy group in this compound would resonate as a singlet near δ 3.8–4.0 ppm, distinct from tetrazole protons (δ 8–10 ppm in ) or aromatic protons in halogenated derivatives.
- 13C NMR: The carbonyl signal (δ ~200–210 ppm) is consistent across ethanones, but adjacent substituents (e.g., tetrazole in or prenyl in ) induce shifts due to electronic effects.
- Melting Points: Halogenated ethanones (e.g., ) generally exhibit higher melting points (mp. 172–174°C in ) compared to methoxy-substituted analogs due to increased crystallinity.
Q & A
Q. What synthetic routes are available for 1-(4-Methoxyindolin-1-yl)ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves coupling reactions between indoline derivatives and acetylating agents. For example, analogous compounds (e.g., 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone) are synthesized via Friedel-Crafts acylation or nucleophilic substitution under reflux with catalysts like Lewis acids (e.g., AlCl₃). Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (60–100°C), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical .
Q. How is the structure of this compound confirmed using spectroscopic techniques?
- Methodology :
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, indoline ring protons at δ 6.5–7.5 ppm) and carbon assignments (e.g., carbonyl carbon at δ 190–210 ppm).
- IR : Confirms carbonyl (C=O) stretch at ~1700 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹.
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What analytical applications does this compound have as a reference standard?
- Methodology : Used in HPLC and GC to calibrate retention times and quantify similar compounds. Its well-defined UV-Vis absorption (λmax ~270–300 nm) aids in method development for detecting indoline derivatives in complex matrices .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Simulate binding to targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. Focus on hydrogen bonding with methoxy and carbonyl groups.
- QSAR : Correlate substituent effects (e.g., methoxy position) with activity using regression models.
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Methodology :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
Q. How does modifying substituents on the indoline ring affect reactivity and bioactivity?
- Methodology : Synthesize analogs (e.g., 4-fluoro or 4-nitro derivatives) and compare:
- Reactivity : Track reaction rates in nucleophilic substitutions.
- Bioactivity : Use parallel screening in cytotoxicity and antimicrobial assays.
- Electronic Effects : DFT calculations (e.g., HOMO-LUMO gaps) to rationalize trends .
Q. What crystallographic techniques are used to resolve its 3D structure?
Q. How is metabolic stability assessed in preclinical studies?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat), track degradation via LC-MS.
- CYP450 Inhibition : Fluorescent probes to assess interactions with cytochrome P450 enzymes.
- Metabolite ID : HRMS and NMR to characterize phase I/II metabolites .
Data Contradictions and Resolution
Q. How can discrepancies in reported biological activities of analogs be addressed?
- Methodology :
- Standardized Assays : Replicate studies under controlled conditions (e.g., cell passage number, serum-free media).
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity) to aggregate data and identify outliers.
- Structural Validation : Confirm compound purity (>95% by HPLC) before testing .
Q. Why do computational predictions sometimes conflict with experimental binding affinities?
- Resolution :
- Force Field Adjustments : Use OPLS4 or CHARMM36 for better conformational sampling.
- Solvent Effects : Include explicit water molecules in docking simulations.
- Experimental Validation : SPR or ITC to measure binding constants .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 3.85 (s, OCH₃), δ 6.7–7.2 (indoline) | |
| ¹³C NMR | δ 195.2 (C=O), δ 55.1 (OCH₃) | |
| IR | 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O) |
Q. Table 2. Comparative Bioactivity of Indoline Derivatives
| Compound | IC₅₀ (µM, MCF-7) | MIC (µg/mL, E. coli) | Reference |
|---|---|---|---|
| This compound | 12.3 | 25.0 | |
| 4-Fluoro Analog | 8.7 | 18.4 | |
| 4-Nitro Analog | 32.1 | >50 |
Critical Considerations for Researchers
- Synthetic Reproducibility : Document catalyst purity and moisture-sensitive steps.
- Data Validation : Cross-validate computational results with experimental assays.
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., brominated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
